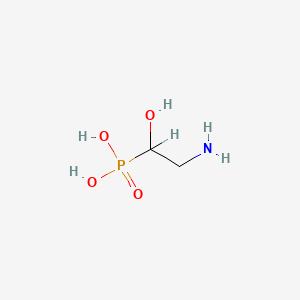

(2-Amino-1-hydroxyethyl)phosphonic acid

Description

Contextualization within Organophosphorus Chemistry Research

(2-Amino-1-hydroxyethyl)phosphonic acid is a notable member of the organophosphorus compound family, which is characterized by the presence of a direct carbon-phosphorus (C-P) bond. This bond is highly stable and resistant to chemical and enzymatic hydrolysis, a feature that distinguishes phosphonates from their phosphate (B84403) ester counterparts. nih.gov Within this broad class, it is further classified as an aminophosphonic acid, specifically an α-aminophosphonic acid, which are structural analogues of α-amino acids where a carboxylic acid group is replaced by a phosphonic acid group. researchgate.net This structural similarity allows them to act as mimics of amino acids and intermediates in metabolic pathways, leading to their investigation as enzyme inhibitors and modulators of physiological processes. nih.govorientjchem.org The presence of a hydroxyl group on the carbon adjacent to the phosphorus atom further functionalizes this compound, influencing its chemical properties and biological interactions.

Historical Perspectives on Discovery and Early Characterization

The discovery of naturally occurring phosphonates dates back to 1959 with the identification of 2-aminoethylphosphonic acid (AEP), the metabolic precursor to this compound. nih.gov This initial finding in protozoa from sheep rumen opened the door to the exploration of a new class of natural products. nih.gov Subsequently, this compound was identified as a component of phosphonolipids in various organisms. nih.gov Early characterization involved the isolation of the compound from biological sources and its analysis using techniques available at the time. Modern characterization has been greatly aided by advanced spectroscopic methods.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂H₈NO₄P |

| Molecular Weight | 141.06 g/mol |

| Appearance | Colorless needles |

| Melting Point | 264–265 °C |

| Nature in Solid State | Zwitterionic |

| Spectroscopic Data | Chemical Shift / Wavenumber |

| ¹H NMR (in D₂O) | δ 3.90 (1H, td), 3.30 (1H, ddd), 3.11 (1H, ddd) |

| ¹³C NMR (in D₂O) | δ 62.7 (d, ¹JCP = 155 Hz), 44.4 (d, ²JCP = 8 Hz) |

| ³¹P NMR (in D₂O) | δ 15.1 |

| IR (KBr, cm⁻¹) | 3458, 3157, 2936, 2640, 1663, 1539, 1259, 1159, 1096, 937, 781 |

Data compiled from MDPI, 2024. mdpi.com

Significance as a Biologically Occurring Aminophosphonic Acid

This compound is a significant intermediate in the catabolism of 2-aminoethylphosphonic acid (AEP), a more abundant natural phosphonate (B1237965). wikipedia.org In a variety of microorganisms, AEP can be hydroxylated to form (R)-2-amino-1-hydroxyethylphosphonic acid. wikipedia.org This reaction is a key step in the pathway that ultimately liberates inorganic phosphate from the stable C-P bond of AEP, making phosphorus available to the organism. wikipedia.org The stereospecificity of this biological hydroxylation, exclusively forming the (R)-enantiomer, underscores its enzymatic nature and highlights the precise molecular recognition involved in its metabolism. wikipedia.org The compound's role as a precursor to a vital nutrient illustrates its importance in the biogeochemical cycling of phosphorus.

Scope and Evolution of Research Interest in the Compound

Initial interest in this compound stemmed from its discovery as a naturally occurring organophosphorus compound and its connection to the metabolism of phosphonolipids. nih.gov As the broader field of aminophosphonic acids gained traction, research expanded to explore their potential as analogues of amino acids and, consequently, as enzyme inhibitors. nih.govorientjchem.org The unique structural features of this compound, namely the combination of an amino group, a hydroxyl group, and a phosphonic acid moiety, have made it a subject of interest for synthetic chemists developing new methodologies for creating complex organophosphorus compounds. mdpi.com More recent research has focused on elucidating the specific enzymatic pathways involved in its biosynthesis and degradation, as well as its potential applications in medicinal chemistry and biotechnology, reflecting a broader trend in the study of natural products and their derivatives. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-1-hydroxyethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTXIBKRJFIBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Natural Occurrence in Biological Systems

Natural Sources and Ecological Distribution

(2-Amino-1-hydroxyethyl)phosphonic acid is found in various biological contexts, primarily as a product of microbial metabolism. Its distribution highlights its importance in nutrient cycling within diverse ecosystems.

The free-living amoeba Acanthamoeba castellanii is a notable organism in the study of phosphonate (B1237965) metabolism. Its plasma membrane contains a major component called lipophosphonoglycan, which is rich in aminophosphonates. nih.gov While 2-aminoethylphosphonic acid is a known constituent of this complex molecule, this compound is biosynthesized from it within the organism. The presence of the biosynthetic machinery for this conversion in A. castellanii underscores the role of this hydroxylated phosphonate in the cellular metabolism of this protozoan.

This compound is a well-established microbial metabolite, primarily functioning as an intermediate in the degradation of 2-aminoethylphosphonic acid. mdpi.comacs.org Numerous bacteria, particularly in marine environments, possess the enzymatic machinery to utilize 2-aminoethylphosphonic acid as a source of phosphorus. hawaii.edunih.gov In these organisms, this compound is a transient but essential molecule in the pathway that ultimately liberates inorganic phosphate (B84403).

In many marine environments, the availability of inorganic phosphorus is a limiting factor for primary productivity. mdpi.com Organisms that can utilize the more abundant dissolved organic phosphorus, including phosphonates, have a competitive advantage. The microbial degradation of 2-aminoethylphosphonate, which proceeds through the formation of this compound, is a significant process in the marine phosphorus redox cycle. nih.gov This mineralization of aminophosphonates contributes to the pool of regenerated phosphate, which is essential for supporting oceanic primary production. nih.gov While alkylphosphonates tend to be more resistant to degradation and can accumulate in dissolved organic matter, aminophosphonates like 2-aminoethylphosphonate are more readily mineralized, suggesting a shorter residence time and a more active role in nutrient cycling. nih.gov

Enzymatic Pathways of Formation and Interconversion

The biosynthesis of this compound is a stereospecific enzymatic process. This conversion is a critical step in the oxidative catabolism of 2-aminoethylphosphonic acid, allowing organisms to break the stable C-P bond and access the phosphorus atom.

The primary route for the formation of this compound is through the direct hydroxylation of 2-aminoethylphosphonic acid. mdpi.com This reaction involves the addition of a hydroxyl group to the carbon atom adjacent to the phosphonate group. The process is stereoselective, leading to the formation of the (R)-enantiomer of this compound. mdpi.com This intermediate is then further metabolized to release inorganic phosphate and glycine (B1666218). mdpi.com

The enzymatic pathway for the conversion of 2-aminoethylphosphonic acid to inorganic phosphate involves two key enzymes: PhnY and PhnZ. mdpi.com

PhnY : This enzyme catalyzes the initial hydroxylation of 2-aminoethylphosphonic acid to form (R)-2-amino-1-hydroxyethylphosphonic acid. PhnY is an α-ketoglutarate/Fe(II)-dependent dioxygenase. mdpi.com This class of enzymes utilizes molecular oxygen and α-ketoglutarate as co-substrates to carry out oxidation reactions. The PhnY enzyme is highly specific for its substrate, 2-aminoethylphosphonic acid.

PhnZ : Following the action of PhnY, the PhnZ enzyme acts on (R)-2-amino-1-hydroxyethylphosphonic acid. PhnZ is a di-iron oxygenase that catalyzes the oxidative cleavage of the C-P bond, releasing inorganic phosphate and glycine. mdpi.com

The genes encoding for the PhnY and PhnZ enzymes are often found together in the genomes of marine bacteria, indicating a conserved functional linkage in the degradation of 2-aminoethylphosphonate. hawaii.edunih.gov

Compound Information

| Compound Name |

| This compound |

| 2-Aminoethylphosphonic acid |

| Glycine |

| α-ketoglutarate |

Distribution of the PhnY-PhnZ Pathway in Marine Bacteria

The following table provides examples of marine bacteria that possess the genetic machinery for the PhnY-PhnZ pathway, highlighting the widespread nature of this metabolic capability in marine ecosystems.

| Bacterial Species | Phylum | Habitat |

| Plesiocystis pacifica SIR-1 | Deltaproteobacteria | Marine |

| Planctomyces maris DSM8797 | Planctomycetes | Marine |

| Prochlorococcus marinus MIT9301 | Cyanobacteria | Marine |

| Prochlorococcus marinus MIT9303 | Cyanobacteria | Marine |

This table is generated based on data from scientific literature. hawaii.edu

Enzyme Characteristics

The table below summarizes the key characteristics of the PhnY enzyme, which is responsible for the biosynthesis of this compound.

| Enzyme | Class | Cofactors/Co-substrates | Substrate | Product |

| PhnY | α-ketoglutarate-dependent dioxygenase | Fe(II), α-ketoglutarate, O₂ | 2-Aminoethylphosphonic acid | (R)-2-Amino-1-hydroxyethyl)phosphonic acid |

This table is compiled from information available in scientific publications. mdpi.com

Stereospecificity in Biological Synthesis

The biosynthesis of this compound is a highly stereospecific process, yielding predominantly the (R)-enantiomer. This stereoselectivity is dictated by the enzymatic machinery involved in its formation from its precursor, 2-aminoethylphosphonic acid (AEP).

The key enzymatic step is the hydroxylation of AEP at the C-1 position. In various organisms, including phytoplankton and the amoeba Acanthamoeba castellanii, this reaction is catalyzed by the iron-dependent enzyme PhnY. mdpi.comtandfonline.comresearchgate.net Research has demonstrated that this oxidation is stereoselective, leading specifically to the formation of (R)-2-amino-1-hydroxyethylphosphonic acid. mdpi.comresearchgate.net

Detailed stereochemical studies using chirally labeled precursors in Acanthamoeba castellanii have elucidated the precise mechanism of this hydroxylation. The formation of the hydroxyl group at the C-1 position of AEP proceeds with the specific removal of the pro-S hydrogen atom. tandfonline.com This hydrogen is then replaced by a hydroxyl group (OH) with a retention of the original configuration at the C-1 carbon. tandfonline.com This enzymatic control ensures the production of the specific (R)-stereoisomer, which is the naturally occurring form of the compound. tandfonline.com

The subsequent step in the catabolic pathway in some organisms also exhibits stereospecificity. The enzyme PhnZ, a second iron-dependent enzyme, mediates the oxidation of (R)-2-amino-1-hydroxyethylphosphonic acid to release inorganic phosphate and glycine. mdpi.com X-ray crystal structures of the PhnZ enzyme bound to its substrate confirm the specific recognition of the (R)-enantiomer. mdpi.com

The following table summarizes the key findings regarding the stereospecificity of this biosynthetic reaction.

| Feature | Description |

| Precursor | 2-Aminoethylphosphonic acid (AEP) |

| Product | (R)-2-Amino-1-hydroxyethylphosphonic acid |

| Enzyme | PhnY (iron-dependent) mdpi.comresearchgate.net |

| Reaction Type | Hydroxylation at C-1 |

| Stereochemical Outcome | Stereoselective formation of the (R)-enantiomer mdpi.com |

| Mechanism | Removal of the C-1 pro-S hydrogen from AEP. tandfonline.com |

| Replacement by a hydroxyl group with retention of configuration. tandfonline.com |

Advanced Chemical Synthesis Methodologies for 2 Amino 1 Hydroxyethyl Phosphonic Acid and Its Analogues

General Synthetic Strategies for α-Aminophosphonic Acids

The construction of the α-aminophosphonate backbone can be achieved through several key synthetic transformations. These methods often involve the formation of the crucial carbon-phosphorus bond and the introduction of the amino group at the α-position.

Kabachnik-Fields Reaction and Catalytic Variants

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for the synthesis of α-aminophosphonates. wikipedia.org This reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). nih.govsemanticscholar.org The versatility and efficiency of this reaction have made it one of the most widely applied methods in this field. core.ac.uk

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways. One pathway involves the initial reaction between the amine and the carbonyl compound to form an imine (a Schiff base), which then undergoes nucleophilic addition by the dialkyl phosphite in a hydrophosphonylation step. wikipedia.orgsemanticscholar.org The alternative pathway involves the initial addition of the dialkyl phosphite to the carbonyl compound to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. semanticscholar.orgcore.ac.uk Kinetic studies have suggested that the predominant pathway is dependent on the specific nature of the reactants. core.ac.uk

Numerous catalytic variants of the Kabachnik-Fields reaction have been developed to improve yields, reduce reaction times, and enhance selectivity. nih.gov Both Lewis and Brønsted acids have been employed as catalysts. For instance, elemental iodine has been shown to catalyze the reaction by activating the imine intermediate for nucleophilic attack. nih.gov Other catalysts include metal complexes, such as gold-bipyridine complexes and zinc(II) di(l-prolinate), as well as solid-supported catalysts like silica-supported dodecatungstophosphoric acid, which offer the advantage of easier separation and reusability. core.ac.uk Microwave-assisted, solvent-free conditions have also emerged as an environmentally friendly and often catalyst-free approach to this reaction. nih.govsemanticscholar.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Amine | Carbonyl Compound | Dialkyl Phosphite | Various Catalysts (e.g., Lewis acids, metal complexes) or MW/solvent-free | α-Aminophosphonate | nih.govcore.ac.uknih.gov |

| Primary/Secondary Amine | Aldehyde/Ketone | >P(O)H species | Often accelerated by dehydrating agents and Lewis acids | α-Aminomethylphosphonate | wikipedia.org |

Pudovik Reaction and Related Additions to Imines

The Pudovik reaction, and its aza-Pudovik variant, represents a more direct, two-component approach to α-aminophosphonates, involving the addition of a dialkyl phosphite to a pre-formed imine. tandfonline.commdpi.com This method is atom-efficient and avoids the potential side reactions that can occur in the three-component Kabachnik-Fields condensation. mdpi.com In essence, the Pudovik reaction isolates one of the key steps of the imine-pathway of the Kabachnik-Fields reaction. researchgate.net

The reaction involves the nucleophilic addition of the phosphorus atom of the dialkyl phosphite to the electrophilic carbon atom of the imine's C=N double bond. This hydrophosphonylation of imines is a versatile method for creating the N-C-P bond linkage characteristic of α-aminophosphonates. tandfonline.com The reaction can be promoted by various catalysts, including base catalysts like tetramethylguanidine. nih.gov

Intramolecular versions of the Pudovik reaction have been developed as a strategy for the stereoselective synthesis of cyclic α-aminophosphonates. tandfonline.com By designing substrates where the phosphite and imine functionalities are present in the same molecule, cyclization can occur with a high degree of stereocontrol, leading to the formation of enantiopure or diastereomerically enriched products. tandfonline.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Imine | Dialkyl Phosphite | Base catalysts (e.g., tetramethylguanidine) | α-Aminophosphonate | nih.govtandfonline.com |

| Pre-formed Imine | >P(O)H reagent | Often used for stereoselective synthesis | α-Aminophosphonate | tandfonline.com |

Arbuzov and Michaelis-Becker Reactions in Phosphonate (B1237965) Synthesis

The Arbuzov reaction and the Michaelis-Becker reaction are fundamental methods for the formation of carbon-phosphorus bonds, a key step in the synthesis of phosphonates. While not direct methods for α-aminophosphonates, they are crucial for preparing phosphonate-containing starting materials that can be further elaborated into the target compounds.

The Arbuzov reaction (also known as the Michaelis-Arbuzov reaction) involves the reaction of a trialkyl phosphite with an alkyl halide to yield an alkyl phosphonate. organic-chemistry.org The reaction proceeds via a two-step mechanism: first, the nucleophilic attack of the phosphorus atom on the alkyl halide to form a phosphonium (B103445) salt intermediate, followed by the dealkylation of this intermediate by the displaced halide ion. organic-chemistry.org This reaction is widely used for preparing a variety of phosphonate esters. organic-chemistry.orgresearchgate.net However, the reaction often requires high temperatures, which can be a limitation when working with thermally sensitive substrates. tandfonline.com

The Michaelis-Becker reaction provides an alternative route to phosphonates, particularly when the Arbuzov reaction is not suitable. This reaction involves the deprotonation of a dialkyl phosphite with a strong base to generate a phosphite anion, which then acts as a nucleophile and displaces a halide from an alkyl halide. tandfonline.com A significant advantage of the Michaelis-Becker reaction is that it can often be carried out at or below room temperature, making it compatible with substrates that are prone to polymerization or decomposition at elevated temperatures. tandfonline.com This method has been shown to be particularly beneficial for the synthesis of higher dialkyl phosphonates that are difficult to obtain via the Arbuzov procedure. tandfonline.com

| Reaction | Reactants | Key Features | Product | Reference |

| Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Forms C-P bond, often requires heat | Alkyl phosphonate | organic-chemistry.orgresearchgate.net |

| Michaelis-Becker Reaction | Dialkyl phosphite, Strong base, Alkyl halide | Milder conditions than Arbuzov, avoids high temperatures | Alkyl phosphonate | tandfonline.com |

Other Nucleophilic Substitution and Rearrangement Approaches

Beyond the classic named reactions, other nucleophilic substitution and rearrangement strategies are employed in the synthesis of α-aminophosphonic acids. For instance, α-aminophosphonates can be prepared through the nucleophilic substitution of α-hydroxyphosphonates by amines, a process that can be facilitated by microwave irradiation. mdpi.com

Rearrangement reactions also offer pathways to these target molecules. The Curtius rearrangement, for example, can be used to introduce an amino group from a carboxylic acid precursor. This has been applied to the synthesis of tetrasubstituted α-aminophosphonates starting from a cyclopropane (B1198618) phosphonate derivative bearing a carboxylic acid functionality. nih.gov

Furthermore, the addition of nucleophiles to activated phosphorus-containing systems is a viable strategy. The addition of oxygen and sulfur nucleophiles to the C=N bond of 2H-azirine derivatives bearing a phosphonate or phosphine (B1218219) oxide group can lead to the regioselective formation of various α-aminophosphorus compounds. nih.gov Depending on the nucleophile and reaction conditions, different ring-opened products can be obtained, providing access to a range of functionalized α-aminophosphonates. nih.gov

Stereoselective Synthesis of (2-Amino-1-hydroxyethyl)phosphonic Acid Enantiomers

The biological activity of α-aminophosphonic acids is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure compounds is of paramount importance.

Hydrolytic Kinetic Resolution of Epoxyphosphonate Precursors

A key strategy for the enantioselective synthesis of (R)-(2-Amino-1-hydroxyethyl)phosphonic acid involves the hydrolytic kinetic resolution (HKR) of a racemic epoxyphosphonate precursor. mdpi.comresearchgate.netresearchgate.net This approach utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched.

In a reported synthesis, racemic diethyl oxiran-2-ylphosphonate is subjected to HKR in the presence of a chiral cobalt-salen complex, known as the Jacobsen catalyst. mdpi.com This catalytic system selectively promotes the hydrolysis of the (S)-enantiomer of the epoxyphosphonate to the corresponding diol, while the desired (R)-enantiomer remains largely unreacted. mdpi.com

The unchanged, enantiomerically enriched (R)-epoxyphosphonate is then isolated and can be converted to (R)-(2-Amino-1-hydroxyethyl)phosphonic acid through a sequence of reactions. This typically involves the regioselective ring-opening of the epoxide with a suitable amine nucleophile, such as benzylamine, followed by deprotection steps (e.g., acid hydrolysis and catalytic hydrogenolysis) to remove the protecting groups and liberate the final product. mdpi.comresearchgate.net This method provides a reliable route to the enantiomerically pure natural product. mdpi.com

| Precursor | Key Step | Catalyst | Intermediate | Final Product | Reference |

| Racemic diethyl oxiran-2-ylphosphonate | Hydrolytic Kinetic Resolution | Chiral Cobalt-salen complex (Jacobsen catalyst) | (R)-diethyl oxiran-2-ylphosphonate | (R)-(2-Amino-1-hydroxyethyl)phosphonic acid | mdpi.comresearchgate.net |

Asymmetric Catalysis and Chiral Auxiliaries

The stereoselective synthesis of this compound and its analogues is of paramount importance due to the distinct biological activities often exhibited by different enantiomers. mdpi.com Asymmetric catalysis and the use of chiral auxiliaries are two powerful strategies to achieve high enantiomeric purity in these compounds.

A variety of catalytic systems have been developed for the asymmetric synthesis of C-chiral phosphonates. mdpi.com These include metal complex catalysis and organocatalysis, which have been successfully applied to reactions such as phospha-aldol, phospha-Mannich, and phospha-Michael additions. mdpi.comresearchgate.net For instance, chiral Brønsted acids have been shown to catalyze the asymmetric reaction of achiral imines with dialkyl phosphites, yielding α-aminophosphonates with good enantiomeric excesses (up to 90.6% ee). mdpi.com Similarly, bifunctional squaramide catalysts have been employed in the enantioselective addition of diphenyl phosphite to ketimines, producing the corresponding aminophosphonates with excellent enantioselectivity (up to 98% ee). mdpi.com

Cinchona alkaloids, such as quinine, have also been utilized as organocatalysts in the phospha-Mannich reaction, demonstrating their utility in asymmetric C-P bond formation. mdpi.comresearchgate.net Chiral phosphoric acids represent another class of effective organocatalysts for the asymmetric synthesis of unnatural α-amino acids and their phosphonate analogues. rsc.orgresearchgate.net Furthermore, chiral phase-transfer catalysts derived from cinchona alkaloids have been developed for the highly enantioselective nucleophilic addition of phosphite esters to imines. researchgate.net

The following table summarizes various catalytic systems used in the asymmetric synthesis of aminophosphonates and related compounds:

| Catalyst Type | Reaction Type | Substrates | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acid | Asymmetric hydrophosphonylation | Achiral imines and dialkyl phosphites | Up to 90.6% | mdpi.com |

| Bifunctional Squaramide | Enantioselective addition | Ketimines and diphenyl phosphite | Up to 98% | mdpi.com |

| Cinchona Alkaloid (Quinine) | Phospha-Mannich reaction | Imines and phosphites | High enantioselectivity | mdpi.comresearchgate.net |

| Chiral Phosphoric Acid | Asymmetric synthesis | α-amino acids and analogues | High stereochemical control | rsc.orgresearchgate.net |

| Al(III)-BINOL Complex | Phospha-aldol reaction | Aldehydes | Up to 87% | mdpi.com |

Chiral auxiliaries offer an alternative approach, where a chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Well-known chiral auxiliaries include compounds like 8-phenylmenthol, 1,1'-Binaphthyl-2,2'-diol (BINOL), and trans-2-phenylcyclohexanol. wikipedia.org In the context of aminophosphonate synthesis, chiral N-phosphonyl imines have been employed, where the chiral auxiliary is attached to the nitrogen atom. nih.gov The reaction of these chiral imines with lithium phosphites can yield chiral α-amino phosphonates with excellent diastereoselectivities (93:7 to 99:1). nih.gov The choice of the N,N-alkyl substituents on the chiral auxiliary and the base used to generate the phosphite nucleophile are crucial for achieving high asymmetric induction. nih.gov

Chiral Separation and Deracemization Techniques

For racemic mixtures of this compound and its analogues, chiral separation techniques are essential for isolating the individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for this purpose. researchgate.netrsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in the separation of enantiomers of various organophosphonate compounds, including O,O-dialkyl-1-benzyloxycarbonyl-aminoarylmethyl phosphonates. researchgate.net The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes with the analytes through interactions such as hydrogen bonding, π-π interactions, and dipole-dipole interactions. researchgate.net Chiral HPLC has also been utilized to determine the enantiomeric purity of chiral α-aminophosphonic acid-based allosteric inhibitors of human farnesyl pyrophosphate synthase. mcgill.ca

Kinetic resolution is another important strategy for obtaining enantiomerically enriched compounds. This technique relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent. An enantioselective chemical synthesis of (R)-2-amino-1-hydroxyethylphosphonic acid has been achieved through the hydrolytic kinetic resolution of racemic diethyl oxiran-2-ylphosphonate. mdpi.comresearchgate.netresearchgate.net This reaction is catalyzed by the Jacobsen cobalt catalyst, which selectively hydrolyzes one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.comresearchgate.net Enzymatic kinetic resolution is also a well-established method, particularly for the resolution of chiral amines, which are structurally related to aminophosphonic acids. tudelft.nl

Deracemization techniques aim to convert a racemic mixture into a single enantiomer, thus offering a theoretical yield of 100%. Dynamic kinetic resolution (DKR) is a prominent deracemization strategy that combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. nih.gov Another approach involves the use of resolving reagents with flexible stereogenic centers, which has been demonstrated for the resolution and deracemization of chiral α-amino acids. nih.govacs.org This method relies on the formation of diastereomeric derivatives with three stereogenic centers, where a configurationally unstable stereogenic nitrogen plays a key role in the stereochemical matching. nih.govacs.org

The following table provides an overview of chiral separation and related techniques applicable to aminophosphonic acids:

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of O,O-dialkyl-1-benzyloxycarbonyl-aminoarylmethyl phosphonates using polysaccharide-based CSPs | researchgate.net |

| Hydrolytic Kinetic Resolution | Enantioselective reaction with a chiral catalyst | Synthesis of (R)-2-amino-1-hydroxyethylphosphonic acid using a Jacobsen cobalt catalyst | mdpi.comresearchgate.net |

| Enzymatic Kinetic Resolution | Enantioselective reaction with an enzyme | Resolution of chiral amines | tudelft.nl |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization | Deracemization of various chiral compounds | nih.gov |

Chemical Derivatization and Analogue Synthesis

Strategies for Introducing Functional Groups

The introduction of various functional groups onto the this compound scaffold is a key strategy for modulating its biological activity and for the synthesis of novel analogues. The inherent functionalities of the molecule, namely the amino, hydroxyl, and phosphonic acid groups, serve as handles for further chemical modifications.

One common approach involves the derivatization of the amino group. For instance, N-functionalization of α-aminophosphonates can be achieved through reactions such as tosylation. nih.gov The treatment of α-aminophosphine oxides and phosphonate acetals with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) affords the corresponding N-tosylates in moderate to good yields. nih.gov This N-protection can be part of a one-pot reaction sequence starting from 2H-azirines. nih.gov

The hydroxyl group can also be a target for functionalization. For example, α-hydroxyphosphonates can be converted into α-aminophosphonates through a nucleophilic substitution reaction with primary or secondary amines. nih.gov This transformation often proceeds via a retro-Abramov reaction of the corresponding aldehydes and subsequent imine formation, followed by the addition of a phosphite. researchgate.net

Functionalization can also be achieved by building the phosphonate skeleton with already functionalized precursors. The Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite, is a versatile method for synthesizing α-aminophosphonates with diverse substituents. nih.gov Similarly, the Pudovik reaction, the base-catalyzed hydrophosphonylation of aldehydes, is a fundamental method for preparing α-hydroxyphosphonates, which can then be further functionalized. nih.gov For instance, β-functionalized α-hydroxyphosphonates can be synthesized, introducing reactive groups at the β-position. globethesis.com

The synthesis of functionalized phosphinic acids bearing aminomethyl and 2-carboxyethyl groups has been achieved through the radical addition of bis(trimethylsiloxy)phosphine to vinylpyridines, followed by aminomethylation and 2-carboxyethylation. researchgate.net Furthermore, novel α-aminophosphonic acids have been synthesized by reacting 1,3-oxazolidin-2-one derivatives with formaldehyde (B43269) and phosphorus trichloride, followed by hydrolysis. nih.gov

Synthesis of Deuterated and Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and isotopically labeled analogues of this compound is crucial for conducting mechanistic studies of the enzymes it interacts with, as well as for use as internal standards in analytical methods like mass spectrometry. biomedres.usresearchgate.netnih.gov Isotopic labeling allows for the tracking of molecules through complex biological pathways and can provide insights into reaction mechanisms. researchgate.net

A common strategy for deuterium (B1214612) labeling is the use of deuterated reagents in synthetic routes. princeton.edu Multicomponent reactions are particularly amenable to this approach. For example, deuterated aldehydes, formamides, and isocyanides can be employed in reactions like the Ugi or Passerini reactions to introduce deuterium atoms at specific positions in the final product with high levels of incorporation and without significant isotopic scrambling. nih.gov The Leuckart–Wallach reaction can be used to prepare deuterated formamides, which are precursors to deuterated isocyanides. nih.gov

For the synthesis of deuterated this compound analogues, one could envision a synthetic route that incorporates a deuterated building block at an early stage. For instance, a deuterated aldehyde could be used in a Pudovik reaction to generate a deuterated α-hydroxyphosphonate, which could then be converted to the corresponding deuterated aminophosphonate.

Isotopic labeling is not limited to deuterium. Other isotopes such as ¹³C, ¹⁵N, and ³¹P can also be incorporated to probe different aspects of a molecule's structure and reactivity. The step-by-step construction of the target molecule from isotopically labeled starting materials is a general approach to achieve specific labeling patterns. researchgate.net For example, a synthesis could start with ¹⁵N-labeled ammonia (B1221849) or a ¹³C-labeled carbonyl compound in a Kabachnik-Fields reaction to introduce the label into the aminophosphonate backbone. These labeled compounds are invaluable tools for NMR spectroscopy and mass spectrometry-based mechanistic studies. researchgate.net

Elucidation of Molecular Mechanisms of Biological Activity

Bioisosterism and Molecular Mimicry in Biological Systems

Bioisosterism refers to the substitution of a chemical moiety with another that has similar physical and chemical properties, resulting in comparable biological activity. AHEPA exemplifies this principle through its phosphonic acid group, which serves as a bioisostere for more common biological functional groups.

The phosphonic acid functional group is a key structural feature of AHEPA that drives its biological interactions. nih.gov This group is a well-established bioisostere of both phosphate (B84403) and carboxylate moieties. nih.gov The phosphonate (B1237965) group, at physiological pH, is ionized and possesses a tetrahedral geometry, closely resembling the phosphate group found in numerous biological substrates, such as sugar phosphates and nucleotides. nih.gov This structural and electronic similarity allows AHEPA to act as a mimic of biological phosphates, enabling it to bind to the active sites of enzymes that normally process phosphate-containing substrates.

Furthermore, the phosphonate group is analogous to the carboxylate group. While differing in geometry (tetrahedral vs. trigonal planar), both groups are acidic and carry a negative charge at neutral pH. The key advantage of the phosphonate group is the carbon-phosphorus (C-P) bond, which is resistant to enzymatic cleavage by hydrolases that would typically cleave carboxylate esters or phosphate esters. This inherent stability makes AHEPA and other phosphonates effective and persistent competitors in enzymatic reactions. The α-aminophosphonic acid backbone of AHEPA also mimics natural amino acids, further enhancing its ability to engage in competitive enzyme inhibition.

A sophisticated mechanism by which phosphonates exert their inhibitory effects is through the mimicry of high-energy transition state intermediates that occur during enzymatic reactions. Many enzymatic reactions, particularly those involving phosphate esters, proceed through a trigonal bipyramidal transition state. The stable tetrahedral geometry of the phosphonate group is an excellent mimic of this transient, high-energy state. By binding tightly to the enzyme's active site in a conformation that resembles the transition state, a phosphonate inhibitor can effectively block the catalytic cycle.

While direct studies detailing AHEPA's role as a transition state mimic are specific to each enzyme, the principle is well-established for other phosphonate inhibitors targeting various enzymes. For example, phosphonoacetohydroxamate, a potent inhibitor of the glycolytic enzyme enolase, is recognized for its structural similarity to the presumed aci-carboxylate intermediate of the reaction catalyzed by enolase. medchemexpress.comwikipedia.org This mimicry leads to very tight binding and potent inhibition. Similarly, the enhanced potency of certain α-aminobenzylphosphonic acids as inhibitors of prostatic acid phosphatase is attributed in part to favorable interactions with the phosphate-binding region of the enzyme, suggesting a mimicry of the substrate-enzyme complex. nih.gov

Enzyme Inhibition and Modulation Studies

The ability of (2-Amino-1-hydroxyethyl)phosphonic acid and related compounds to act as molecular mimics makes them effective inhibitors of various enzymes, leading to the modulation of critical metabolic pathways.

AHEPA and its derivatives have been investigated for their ability to inhibit enzymes involved in diverse cellular processes, from phosphate metabolism to energy production.

Given its structural analogy to phosphate, AHEPA is a logical candidate for inhibiting enzymes central to phosphate metabolism. Studies have indicated that AHEPA can act as an inhibitor of key metabolic enzymes such as phosphatases and kinases. Phosphatases are enzymes that hydrolyze phosphate esters, and their inhibition can have profound effects on cellular signaling and regulation. Research into related aminophosphonic acid structures has demonstrated potent inhibition of specific phosphatases. For instance, a series of α-aminobenzylphosphonic acids were found to be highly potent inhibitors of human prostatic acid phosphatase. nih.gov The most effective compound in that series, α-benzylaminobenzylphosphonic acid, showed a 3500-fold improvement in potency over its carbon-based analogue, highlighting the efficacy of the phosphonate group in targeting the enzyme's active site. nih.gov

| Compound/Class | Target Enzyme | Potency (IC₅₀) | Reference |

| α-Benzylaminobenzylphosphonic acid | Human Prostatic Acid Phosphatase | 4 nM | nih.gov |

| Ellagitannins (e.g., Tellimagrandin I) | Protein Phosphatase-1 (PP1) | 0.20 µM | nih.gov |

This table presents inhibitory data for phosphonic acids and other phosphatase inhibitors to illustrate the potential of such compounds.

The glycolytic pathway is fundamental for cellular energy production, and its enzymes are significant targets for therapeutic intervention. Enolase (phosphopyruvate hydratase) is a metalloenzyme that catalyzes the penultimate step in glycolysis: the reversible conversion of 2-phosphoglycerate to phosphoenolpyruvate. medchemexpress.comwikipedia.org

Several small-molecule phosphonates have been identified as potent inhibitors of enolase. medchemexpress.com These inhibitors often function by chelating the essential magnesium ions in the active site and by mimicking the substrate or the reaction intermediate. wikipedia.org While AHEPA itself is not highlighted as a primary enolase inhibitor in the available literature, its structure is related to other known phosphonate inhibitors of this enzyme. The development of compounds like HEX (a phosphonate inhibitor) and its prodrug POMHEX, which show potent and selective activity against enolase, underscores the viability of targeting this enzyme with phosphonate-based molecules. nih.govnih.gov

| Inhibitor | Target Enzyme(s) | Potency (IC₅₀ / Kᵢ) | Reference |

| Phosphonoacetohydroxamate | Enolase | pM affinity (Kᵢ) | medchemexpress.comwikipedia.org |

| SF2312 | Human ENO1 / ENO2 | 37.9 nM / 42.5 nM (IC₅₀) | medchemexpress.com |

| HEX | Human ENO1 / ENO2 | 269.4 nM / 74.4 nM (Kᵢ) | medchemexpress.com |

| AP-III-a4 (ENOblock) | Enolase | 0.576 µM (IC₅₀) | medchemexpress.com |

This table provides examples of known phosphonate and related inhibitors of the glycolytic enzyme enolase.

Classification of Target Enzymes and Pathways

Effects on Other Metabolic Pathways

This compound (AHEPA) and its structural analogs, known as aminophosphonates, possess the ability to influence various metabolic pathways primarily due to their structural similarity to endogenous molecules like amino acids and phosphates. This molecular mimicry allows them to interact with and potentially inhibit enzymes that recognize these native substrates.

The primary mechanism of action involves AHEPA acting as a mimic of biological phosphates or carboxylates, which enables it to bind to the active sites of metabolic enzymes. Key enzyme families targeted by this class of compounds include those central to phosphate metabolism, such as phosphatases and kinases. Inhibition of these enzymes can consequently affect critical cellular processes that depend on phosphorylation, including signal transduction and cellular energy production.

Furthermore, derivatives of AHEPA have been explored for their potential to inhibit other key enzymes. For instance, AHEPA has been identified as a potential inhibitor of acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. This inhibitory action suggests a possible role in modulating cholinergic pathways, which are implicated in neurodegenerative conditions. While specific kinetic data for AHEPA on these pathways is limited, the broader class of aminophosphonates is widely recognized for its enzyme inhibitory properties.

Kinetic and Mechanistic Characterization of Enzyme Inhibition

The phosphonic acid group of AHEPA serves as a stable analog of the carboxylate or phosphate group, making it a candidate for competitive enzyme inhibition. In competitive inhibition, the inhibitor molecule binds reversibly to the enzyme's active site, thereby competing with the natural substrate. This action does not change the maximum reaction rate (Vmax) but increases the apparent Michaelis constant (Kₘ), meaning a higher concentration of the substrate is required to achieve half of the Vmax.

While detailed kinetic studies specifically characterizing AHEPA as an inhibitor for enzymes outside of its own catabolic pathway are not extensively documented in the reviewed literature, the potential of the broader aminophosphonate class is well-established. For example, a study on α-aminobenzylphosphonic acids as inhibitors of human prostatic acid phosphatase demonstrated their high potency. One compound in this series, α-benzylaminobenzylphosphonic acid, exhibited an IC₅₀ value of 4 nM, indicating a very strong inhibitory effect. nih.gov This highlights the potential for molecules with the α-aminophosphonic acid scaffold to be highly effective enzyme inhibitors. nih.gov The inhibitory activity of AHEPA derivatives has also been noted in other contexts, with some showing selective cytotoxicity against cancer cells; one derivative recorded an IC₅₀ value of approximately 9.71 µM for HeLa cells.

The table below summarizes inhibitory data for related aminophosphonate compounds, illustrating the potential of this chemical class.

| Compound Class | Target | Metric | Value |

| AHEPA Derivative | HeLa Cells | IC₅₀ (Cytotoxicity) | ~9.71 µM |

| α-Benzylaminobenzylphosphonic acid | Human Prostatic Acid Phosphatase | IC₅₀ | 4 nM nih.gov |

This table presents data for AHEPA derivatives and related compounds to illustrate the inhibitory potential of the aminophosphonate scaffold.

Structure-Activity Relationship (SAR) in Enzyme Binding

The interaction between AHEPA and enzymes is governed by its specific structural features: the phosphonate group, the hydroxyl group at the C1 position, and the amino group at the C2 position. The most detailed understanding of its structure-activity relationship comes from studies of its binding to the active site of the enzyme PhnZ, which catalyzes its degradation.

X-ray crystallography of (R)-AHEPA bound to PhnZ reveals critical interactions that facilitate binding and catalysis. mdpi.com The molecule adopts a specific conformation where the phosphorus and nitrogen atoms are antiperiplanar to each other, with a P–C(1)-C(2)-N torsion angle of 174.2°. mdpi.com This conformation is nearly identical to that observed in the crystalline structure of pure (R)-AHEPA (173.8°). mdpi.com

Key interactions within the PhnZ active site include:

Phosphonate Group: The phosphonate moiety is completely deprotonated and coordinates directly with one of the iron ions in the enzyme's di-iron active site, anchoring the substrate. mdpi.com The importance of this group is highlighted in studies of other inhibitors, where replacing the phosphonic acid with a phosphinic or carboxylic acid leads to a significant loss of potency. nih.gov

Amino Group: The 2-amino group is specifically recognized by an active-site aspartate residue (E27). This interaction is a key part of an induced-fit mechanism where the binding of the amino group triggers a conformational change, creating space for molecular oxygen to bind to the second iron ion, which is necessary for the subsequent oxidative cleavage. nih.gov

Hydroxyl Group: The 1-hydroxyl group interacts with a conserved histidine residue (H62). nih.gov This interaction is crucial for correctly positioning the substrate for the oxidative attack.

The stereochemistry is also paramount. PhnZ is stereospecific for the (R)-enantiomer of AHEPA, indicating that the precise spatial arrangement of the functional groups is essential for effective binding and catalysis. mdpi.com The combination of electrostatic interactions from the phosphonate and amino groups, hydrogen bonding from the hydroxyl group, and the specific stereochemical configuration collectively ensures high-affinity and specific binding to the enzyme's active site. mdpi.comnih.gov

Catabolic Pathways and Enzymatic Degradation

Role in Carbon-Phosphorus Bond Cleavage (e.g., via PhnZ)

This compound is a key intermediate in an oxidative catabolic pathway used by some microorganisms, particularly marine bacteria, to utilize the abundant organophosphonate 2-aminoethylphosphonic acid (2-AEP) as a source of inorganic phosphate. mdpi.comacs.org This two-step pathway involves the sequential action of two enzymes, PhnY and PhnZ. mdpi.com

First, the enzyme PhnY, an α-ketoglutarate/Fe(II)-dependent dioxygenase, hydroxylates 2-AEP at the C1 position to stereoselectively form (R)-2-amino-1-hydroxyethylphosphonic acid. mdpi.comresearchgate.net This product, (R)-AHEPA, then serves as the direct substrate for the second enzyme, PhnZ. mdpi.comresearchgate.net PhnZ catalyzes the critical step of cleaving the highly stable carbon-phosphorus (C-P) bond in (R)-AHEPA, releasing inorganic phosphate (Pi) and glycine (B1666218). researchgate.net This process allows organisms to access phosphorus from organophosphonates, which is vital in phosphate-limited environments like the open ocean. mdpi.comresearchgate.net

Mechanistic Insights into Oxidative C-P Bond Cleavage

The enzymatic cleavage of the C-P bond in (R)-AHEPA by PhnZ represents a novel oxidative mechanism. mdpi.com PhnZ belongs to the HD phosphohydrolase superfamily, but instead of performing a hydrolytic reaction, it functions as a di-iron oxygenase. mdpi.com The active site of PhnZ contains a dinuclear iron center that, in its active state, exists as a mixed-valence Fe(II)-Fe(III) cofactor. mdpi.com

The catalytic cycle involves the binding of the substrate, (R)-AHEPA, and molecular oxygen to this di-iron center. nih.gov The enzyme then catalyzes a four-electron oxidation of the substrate, resulting in the cleavage of the C-P bond. mdpi.com Kinetic isotope effect studies have shown that the cleavage of the C-H bond at the C1 position is the rate-limiting step of the reaction. This C-H bond cleavage is proposed to be coupled to the deprotonation of the substrate's C1-hydroxyl group by a nearby histidine residue (H62). The final products of this oxidative cleavage are inorganic phosphate and glycine. mdpi.com This mechanism is distinct from other known C-P bond cleavage strategies, such as hydrolytic or radical-based mechanisms.

The key features of the PhnZ active site are summarized below.

| Component | Description | Role in Catalysis |

| Di-iron Center | Contains two iron ions, likely in a mixed-valence Fe(II)/Fe(III) state. mdpi.com | Binds both the substrate's phosphonate group and molecular oxygen; activates O₂ for the oxidative attack. mdpi.comnih.gov |

| His/Asp Residues | A conserved set of four histidines and two aspartates. nih.gov | Coordinate the two iron ions, forming the core of the active site. nih.gov |

| Aspartate (E27) | An active site aspartate residue. | Specifically recognizes the 2-amino group of the substrate, triggering an induced-fit mechanism. nih.gov |

| Histidine (H62) | A conserved histidine residue. | Interacts with the substrate's 1-hydroxyl group and is proposed to act as a base, deprotonating it during catalysis. |

| Tyrosine (Y24) | An aromatic residue near the active site. | Acts as a "gate" that is released from the active site upon substrate binding, allowing O₂ to access the di-iron center. nih.gov |

Stereospecificity of PhnZ Activity

The activity of the PhnZ enzyme is highly stereospecific. The preceding enzyme in the pathway, PhnY, stereoselectively produces the (R)-enantiomer of AHEPA from 2-AEP. mdpi.comresearchgate.net Subsequently, PhnZ demonstrates strict specificity for this (R)-isomer. mdpi.com

When PhnZ is presented with a racemic mixture (a 50:50 mix of R and S enantiomers) of 2-amino-1-hydroxyethylphosphonic acid, only about 50% of the substrate is converted to inorganic phosphate. This observation confirms that the enzyme exclusively processes the (R)-enantiomer, leaving the (S)-enantiomer untouched. This high degree of stereospecificity is dictated by the precise three-dimensional architecture of the PhnZ active site, which can only accommodate the (R)-isomer in the correct orientation for the key interactions required for catalysis, particularly the recognition of the amino and hydroxyl groups by specific amino acid residues. mdpi.comnih.gov The crystal structure of PhnZ in complex with its substrate confirms this, showing the specific binding mode of (R)-AHEPA. mdpi.com

Ammonia (B1221849) Lyase Activity (e.g., via PbfA)

The enzymatic degradation of this compound, specifically its (R)-enantiomer, is facilitated by a recently discovered ammonia lyase. nih.govresearchgate.net This enzyme, termed PbfA, was identified in the marine bacterium Vibrio splendidus and plays a crucial role in bacterial phosphonate catabolism. acs.orgacs.org Although initially annotated as a transaminase, research has demonstrated that PbfA functions as a lyase, catalyzing a 1,2-elimination reaction. researchgate.netacs.orgresearchgate.net This reaction specifically acts on (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP), releasing ammonia in the process. nih.govacs.org

The enzyme exhibits a high degree of substrate specificity. nih.gov Extensive testing has shown that PbfA is efficient in processing the R-enantiomer of HAEP, while the S-enantiomer is completely unreactive. acs.orgacs.org This specificity underscores the precise stereochemical requirements of the enzyme's active site. The discovery of PbfA is significant as it is encoded in over 13% of bacterial gene clusters that contain the phnW–phnX gene combination, which is central to the widely distributed hydrolytic pathway for 2-aminoethylphosphonate (AEP) degradation. nih.govacs.org The function of PbfA is to channel R-HAEP into this main degradation pathway, thereby expanding the range of phosphonate compounds that bacteria can utilize as a phosphorus source. nih.govresearchgate.net

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | PbfA ((R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase) | researchgate.net |

| Source Organism | Vibrio splendidus (marine bacterium) | acs.orgacs.org |

| Enzyme Class | Ammonia-Lyase | nih.govacs.org |

| Substrate | (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP) | nih.govresearchgate.netacs.org |

| Reaction Type | 1,2-Elimination | researchgate.net |

| Stereospecificity | Highly specific for the R-enantiomer; no activity towards the S-enantiomer. | nih.govacs.orgacs.org |

The catalytic activity of PbfA is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6. nih.govacs.org PLP is a highly versatile coenzyme known to be essential for a vast number of enzymatic reactions, particularly those involving the metabolism of amino acids. nih.govmdpi.comresearchgate.net In PLP-dependent enzymes, the cofactor is typically bound to the active site through a Schiff base linkage with the ε-amino group of a lysine (B10760008) residue, forming what is known as an internal aldimine. mdpi.comosti.gov

The proposed mechanism for PbfA follows the general principles of other PLP-dependent lyases. researchgate.net The reaction is initiated when the primary amino group of the substrate, (R)-HAEP, attacks the internal aldimine. acs.org This leads to a transaldimination step, forming a new Schiff base between the substrate and PLP, known as the external aldimine. researchgate.net The electrophilic nature of the PLP ring then acts as an "electron sink," facilitating the cleavage of bonds. osti.gov In the case of PbfA, this leads to the abstraction of a proton from the amino carbon and the subsequent elimination of the hydroxyl group and ammonia, a process that may be concerted. researchgate.net This dependence on PLP is a key mechanistic feature that places PbfA within a large and diverse family of enzymes that catalyze a wide array of chemical transformations. researchgate.net

The direct products of the PbfA-catalyzed elimination reaction on (R)-HAEP are ammonia and phosphonoacetaldehyde (B103672) (PAA). nih.govresearchgate.netacs.org The formation of PAA is a critical step, as it serves as an intermediate that can enter pre-existing metabolic pathways for phosphonate degradation. nih.govacs.org

Once formed, PAA is primarily channeled into the widespread hydrolytic pathway for 2-aminoethylphosphonate (AEP) degradation. nih.govresearchgate.net The downstream metabolism of PAA can proceed via two main routes:

Hydrolytic Cleavage: The enzyme PhnX, a PAA hydrolase, cleaves PAA to produce acetaldehyde (B116499) and inorganic phosphate. nih.govacs.orgacs.org This releases the phosphorus from the phosphonate, making it available for the organism's metabolic needs.

Oxidative Route: In an alternative pathway, PAA is first converted to phosphonoacetate by the enzyme PAA dehydrogenase (PhnY). acs.orgresearchgate.net Subsequently, phosphonoacetate hydrolase (PhnA) cleaves phosphonoacetate to yield acetate (B1210297) and inorganic phosphate. acs.orgresearchgate.net

By converting R-HAEP into PAA, the PbfA enzyme effectively broadens the substrate scope of established phosphonate degradation pathways. nih.govresearchgate.net This allows organisms possessing the pbfA gene to utilize a wider variety of naturally occurring phosphonates as a vital source of phosphorus. nih.gov

| Step | Enzyme | Substrate | Product(s) | Source(s) |

|---|---|---|---|---|

| Ammonia Lyase Reaction | PbfA | (R)-1-hydroxy-2-aminoethylphosphonate | Phosphonoacetaldehyde (PAA) + Ammonia | nih.govresearchgate.netacs.org |

| Downstream Hydrolysis | PhnX | Phosphonoacetaldehyde (PAA) | Acetaldehyde + Inorganic Phosphate | nih.govacs.org |

| Downstream Oxidation | PhnY | Phosphonoacetaldehyde (PAA) | Phosphonoacetate | acs.orgresearchgate.net |

| PhnA | Phosphonoacetate | Acetate + Inorganic Phosphate | acs.orgresearchgate.net |

Structural and Computational Biology Investigations

X-ray Crystallography of (2-Amino-1-hydroxyethyl)phosphonic Acid and its Enzyme Complexes

X-ray crystallography has been an essential technique for understanding the three-dimensional structure of this compound (AHEP), both in its free state and when bound to enzymes. These studies provide critical insights into its stereochemistry, conformational preferences, and the molecular basis of its biological interactions.

A high-resolution (0.7 Å) single-crystal X-ray diffraction study of enantiomerically pure (R)-2-Amino-1-hydroxyethyl)phosphonic acid has provided a definitive determination of its solid-state structure. mdpi.com The analysis confirmed the (R)-configuration of the molecule. mdpi.com The compound crystallizes in the orthorhombic noncentrosymmetric space group P2₁2₁2₁, with molecules existing as zwitterions where a proton is transferred from the phosphonic acid to the amino group, creating a phosphonate (B1237965) anion and an ammonium (B1175870) cation. mdpi.com The conformation of the free molecule is characterized by a P–C(1)-C(2)-N torsion angle of 173.8°, indicating that the phosphorus and nitrogen atoms are in an antiperiplanar arrangement. mdpi.com This conformation is notably similar to the one observed when the molecule is bound to the enzyme PhnZ. mdpi.com

Table 1: Crystallographic Data for (R)-(2-Amino-1-hydroxyethyl)phosphonic acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.303 (2) |

| b (Å) | 7.104 (2) |

| c (Å) | 11.627 (3) |

| Resolution (Å) | 0.7 |

This table summarizes the key crystallographic parameters from the high-resolution study of the free compound. mdpi.com

The crystal structure of the enzyme PhnZ in complex with its substrate, (R)-2-Amino-1-hydroxyethyl)phosphonic acid (referred to as HAEP or (R)-2), has been determined at 2.1 Å resolution. mdpi.comnih.gov Another structure of PhnZ bound to the compound was resolved at 2.984 Å (PDB ID: 4N71). pdbj.org These structures reveal that PhnZ is stereospecific for the (R)-enantiomer of the substrate. nih.gov Upon binding, the phosphonic acid group of the substrate is completely deprotonated and one of its oxygen atoms coordinates directly to one of the two iron ions in the enzyme's active site. mdpi.com The conformation of the bound substrate is very similar to its free form, with a P–C(1)-C(2)-N torsion angle of 174.2°. mdpi.com

The crystal structure of the PhnZ-HAEP complex provides a detailed view of the enzyme's active site and the specific interactions responsible for substrate recognition. nih.gov The active site contains a di-iron center coordinated by four histidine and two aspartate residues. nih.govnih.gov Substrate binding is highly specific due to a network of interactions. A conserved histidine residue, H62, specifically interacts with the 1-hydroxyl group of the substrate. nih.gov The 2-amino group is recognized by the residue E27, which is part of a unique induced-fit mechanism. nih.gov The binding of the substrate's amino group to E27 causes a conformational change that releases another residue, Y24, from the active site, creating the necessary space for molecular oxygen to bind to the second iron ion (Fe2) and facilitate the catalytic reaction. nih.gov

In its solid, crystalline state, the zwitterionic form of (R)-2-Amino-1-hydroxyethyl)phosphonic acid engages in an extensive and complex network of intermolecular hydrogen bonds. mdpi.comresearchgate.net These interactions involve all of the molecule's polar functional groups: the ammonium cation (N-H), the hydroxyl group (O-H), and the phosphonate anion (P-O). mdpi.com The crystal lattice is stabilized by four N–H•••O and two O–H•••O type hydrogen bonds between adjacent molecules, with no intramolecular hydrogen bonds observed. researchgate.net This dense network of interactions contributes to the stability of the crystal structure. mdpi.com

Table 2: Intermolecular Hydrogen Bond Geometry in Crystalline (R)-AHEP

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1–H3···O3 | 0.91 | 1.95 | 2.855 | 171.0 |

| N1–H4A···O1 | 0.91 | 2.50 | 3.167 | 130.0 |

| N1–H4B···O2 | 0.91 | 2.05 | 2.915 | 159.0 |

| N1–H5···O3 | 0.91 | 1.88 | 2.784 | 171.0 |

| O4–H8···O1 | 0.82 | 1.87 | 2.686 | 171.0 |

| O4–H8···O2 | 0.82 | 2.54 | 3.033 | 119.0 |

This table details the distances and angles of the primary intermolecular hydrogen bonds identified in the crystal structure of the free zwitterionic compound, adapted from published data. researchgate.net

Spectroscopic and Biophysical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the chemical structure of this compound in solution. mdpi.comresearchgate.net Characterization has been performed using ¹H, ¹³C, and ³¹P NMR spectroscopy in D₂O. mdpi.comresearchgate.net The ¹H NMR spectrum helps to identify the protons on the ethyl backbone, while the ¹³C NMR spectrum confirms the carbon framework. mdpi.com

³¹P NMR is particularly useful for organophosphorus compounds due to its wide chemical shift range and sensitivity to the local electronic environment of the phosphorus atom. huji.ac.il For (R)-2-Amino-1-hydroxyethyl)phosphonic acid in D₂O, the proton-decoupled ³¹P NMR spectrum shows a single signal at approximately 15.1 ppm, consistent with a phosphonate group. researchgate.net These NMR techniques are fundamental for verifying the identity and purity of the compound and can also be applied in broader studies to map interactions with biological macromolecules by observing chemical shift perturbations upon binding.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | AHEP, HAEP |

| 2-aminoethylphosphonic acid | |

| Glycine (B1666218) |

Advanced Spectroscopic Techniques (e.g., EPR, Mössbauer) for Cofactor Analysis

The catalytic activity of many enzymes is dependent on the presence of specific cofactors, often metal ions, which play a direct role in substrate binding and chemical transformation. In the case of PhnZ, the enzyme responsible for the oxidative cleavage of (R)-2-amino-1-hydroxyethylphosphonate, the key cofactors are two iron atoms situated in the active site. Advanced spectroscopic techniques, namely Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy, have been pivotal in characterizing the precise nature of this di-iron center, which is crucial for its catalytic function.

Mössbauer and EPR studies have demonstrated that the di-iron cofactor of PhnZ is specifically stabilized in a mixed-valent Fe(II)/Fe(III) state, which is the catalytically active form. researchgate.netnih.gov This mixed-valent state is thought to facilitate the distinct roles of the two iron ions, where one is primarily involved in binding and activating molecular oxygen, and the other is responsible for binding the phosphonate substrate. researchgate.netnih.gov

EPR spectroscopy is a highly sensitive technique for detecting species with unpaired electrons, such as the Fe(III) ion (an S=5/2 system) and the coupled Fe(II)-Fe(III) cluster (an S=1/2 system) in PhnZ. nih.gov Although specific g-values for the PhnZ-(2-Amino-1-hydroxyethyl)phosphonic acid complex are not detailed in the primary literature, studies on model complexes for mixed-valent di-iron enzymes show characteristic EPR signals in the g ≤ 2 region. For instance, a (μ-alkoxo)(μ-carboxylato)diiron(II,III) model complex exhibits a ground state with S = 1/2, yielding g-values of 1.75, 1.88, and 1.96. nih.gov These values provide a reference for understanding the electronic structure of the PhnZ active site.

Mössbauer spectroscopy, which probes the nuclear energy levels of specific isotopes like ⁵⁷Fe, provides invaluable information about the oxidation state, spin state, and coordination environment of the iron atoms. wikipedia.orguni-bielefeld.delibretexts.org The key parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)), while the quadrupole splitting provides information about the symmetry of the electric field around the nucleus. wikipedia.orguni-bielefeld.delibretexts.orgaps.org For mixed-valent di-iron enzymes, Mössbauer spectroscopy can distinguish between the two different iron sites, providing specific parameters for each.

| Technique | Parameter | Typical Value Range for Mixed-Valent Di-Iron Centers | Information Obtained |

|---|---|---|---|

| Mössbauer Spectroscopy | Isomer Shift (δ) [mm/s] | Fe(III): 0.4-0.6 Fe(II): 1.0-1.3 | Distinguishes between Fe(III) and Fe(II) oxidation states. |

| Quadrupole Splitting (ΔEQ) [mm/s] | Fe(III): 0.5-1.5 Fe(II): 2.0-3.5 | Provides insight into the symmetry and coordination environment of each iron ion. | |

| EPR Spectroscopy | g-values | Typically g ≤ 2 (e.g., 1.96, 1.88, 1.75) | Characterizes the electronic structure of the coupled S=1/2 ground state of the Fe(II)-Fe(III) cluster. |

These spectroscopic investigations collectively confirm the presence of a unique, catalytically essential mixed-valent di-iron center in PhnZ, setting the stage for more detailed computational analyses of its interaction with this compound.

Computational Approaches in Research Design

Building on the foundation of structural and spectroscopic data, computational methods provide a powerful lens to explore the dynamic interactions and chemical reactions occurring within the enzyme's active site at an atomic level of detail.

Molecular Docking and Dynamics Simulations for Enzyme Interactions

The availability of the high-resolution X-ray crystal structure of PhnZ in complex with its substrate, (R)-2-amino-1-hydroxyethylphosphonate (PDB ID: 4MLN), has been a cornerstone for computational studies. nih.govyoutube.com This structural data serves as the starting point for molecular docking and molecular dynamics (MD) simulations, which aim to understand the specifics of substrate recognition and the conformational changes that prepare the enzyme for catalysis.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, PhnZ) to form a stable complex. nih.govscienceopen.com These simulations can calculate a binding energy or docking score, which estimates the strength of the interaction. The crystal structure reveals that the phosphonate group of the substrate coordinates to one of the iron ions (Fe2), while the hydroxyl and amino groups form crucial hydrogen bonds with active site residues, including a conserved histidine (H62). nih.gov Docking studies can be used to explore the binding of substrate analogs and inhibitors, helping to explain the enzyme's specificity. For instance, the enzyme shows a strong preference for the (R)-enantiomer of the substrate, a fact that can be rationalized by the specific hydrogen bonding network observed in the crystal structure and modeled through docking. nih.govmdpi.com

| Computational Method | Key Output | Application to PhnZ-(2-Amino-1-hydroxyethyl)phosphonic acid Interaction |

|---|---|---|

| Molecular Docking | Binding Pose, Docking Score (e.g., kcal/mol) | Predicts the optimal binding orientation of the substrate in the active site and estimates the binding affinity. Confirms key interactions seen in the crystal structure (PDB: 4MLN). |

| Molecular Dynamics (MD) Simulation | Trajectory, RMSD, RMSF | Simulates the dynamic behavior of the enzyme-substrate complex over time, assessing the stability of binding and flexibility of key residues. |

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

While molecular mechanics-based methods like docking and standard MD are excellent for studying binding and conformational dynamics, they cannot model the breaking and forming of chemical bonds. To understand the catalytic mechanism of C-P bond cleavage, quantum mechanical (QM) methods are required. chemrxiv.orgchemrxiv.org Given the large size of an enzyme, a full QM calculation is computationally prohibitive. This challenge is overcome by using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. chemrxiv.orgchemrxiv.orgrsc.org

In a QM/MM simulation, the chemically active part of the system—the substrate and the di-iron cofactor—is treated with a high-level, accurate QM method. The rest of the protein and the surrounding solvent are treated with a more computationally efficient MM force field. chemrxiv.org This approach allows for the detailed study of the electronic rearrangements that constitute the chemical reaction within the context of the full, flexible enzyme environment.

For the reaction catalyzed by PhnZ, QM/MM calculations can be used to map out the entire reaction pathway, from the binding of molecular oxygen to the di-iron center, through the formation of highly reactive iron-oxo intermediates, to the eventual cleavage of the C-P bond and the formation of products (glycine and inorganic phosphate). researchgate.netrsc.org These calculations can identify the structures of transition states and intermediates along the reaction coordinate and determine the activation energy (energy barrier) for each step. The proposed mechanism involves the activation of O₂ at the di-iron center to form a potent oxidizing species that attacks the substrate, leading to C-P bond scission. researchgate.net QM/MM simulations are the ideal tool to test this hypothesis and elucidate the precise electronic steps involved.

| Computational Method | Key Output | Application to PhnZ-Catalyzed Reaction |

|---|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction Coordinate, Transition State Structures, Activation Energies (ΔG‡) | Elucidates the step-by-step electronic mechanism of C-P bond cleavage. Calculates the energy barriers for key steps, such as oxygen activation and substrate oxidation. |

Together, these multi-scale computational approaches, firmly grounded in experimental structural and spectroscopic data, provide a uniquely detailed and dynamic picture of how PhnZ recognizes and processes this compound, offering profound insights into the fundamental chemistry of C-P bond cleavage.

Interdisciplinary Research Applications and Future Directions

Applications in Chemical Biology

The structural analogy of (2-Amino-1-hydroxyethyl)phosphonic acid to biological molecules such as amino acids and phosphate (B84403) esters underpins its utility in chemical biology. Its phosphonate (B1237965) group offers resistance to enzymatic hydrolysis compared to phosphate esters, making it a stable mimic for probing and modulating biological processes.

Development of Biochemical Probes and Reagents

While the broader class of phosphonate-containing molecules has been utilized in the development of biochemical probes for studying cellular processes, specific applications of this compound as a biochemical probe or reagent are not extensively documented in current literature. The general strategy for developing such probes often involves modifying the core phosphonate structure with reporter groups, such as fluorescent tags, to monitor the interactions and activities of phosphate-requiring enzymes. However, detailed research findings on the derivatization of this compound for these specific purposes remain limited.

Design of Phosphonate-Based Enzyme Inhibitors

The design of enzyme inhibitors is a cornerstone of chemical biology and drug discovery. The structural features of this compound make it a candidate for the design of such inhibitors. Its α-aminophosphonic acid backbone can mimic natural amino acids, potentially allowing it to act as a competitive inhibitor for enzymes such as proteases and phosphatases. The phosphonic acid moiety is a bioisostere of a carboxylate or phosphate group and can act as a transition-state analog inhibitor. The hydroxyl group can enhance binding to enzyme active sites through hydrogen bonding interactions.

While the theoretical potential for this compound to act as an enzyme inhibitor is clear, its bioactivity is likely to stem from these non-covalent interactions, as it lacks the electrophilic groups necessary for covalent enzyme inhibition.

Table 1: Structural Features of this compound and Their Implications for Enzyme Inhibition

| Structural Feature | Role in Potential Enzyme Inhibition |

| α-Aminophosphonic acid backbone | Mimics natural amino acids, enabling competitive inhibition. |

| Phosphonic acid moiety | Acts as a stable mimic of phosphate or carboxylate groups; can function as a transition-state analog. |

| Hydroxyl group at C1 | Enhances binding to enzyme active sites through hydrogen bonding. |

Role as a Tool in Metabolic Pathway Elucidation

A significant application of this compound in chemical biology is its role as a key intermediate in the elucidation of microbial metabolic pathways. Specifically, it is a central molecule in the catabolism of 2-aminoethylphosphonic acid (AEP), a widespread natural phosphonate. nih.govhawaii.edu The study of the formation and subsequent breakdown of this compound has been instrumental in understanding how microorganisms access the phosphorus from AEP.

In this pathway, AEP is first oxidized to (R)-2-amino-1-hydroxyethylphosphonic acid by the iron-dependent enzyme PhnY. mdpi.com This intermediate is then further oxidized by a second iron-dependent enzyme, PhnZ, which cleaves the carbon-phosphorus bond to release inorganic phosphate and glycine (B1666218). mdpi.comacs.org The identification of this compound as a stable intermediate was crucial for piecing together this oxidative degradation pathway. acs.org

Metal Ion Chelation in Biochemical Systems

Aminophosphonic acids are known for their ability to chelate metal ions. jmolecularsci.com The presence of both an amino group and a phosphonic acid group in this compound provides potential coordination sites for metal ions. This property is particularly relevant in biochemical systems where metal ions are often essential cofactors for enzymes.

A definitive example of this is seen in the crystal structure of the enzyme PhnZ. In its active site, the deprotonated phosphonic acid group of the substrate, (R)-2-amino-1-hydroxyethylphosphonic acid, is coordinated to one of the iron atoms. mdpi.com This interaction is critical for the enzyme's catalytic activity, which involves the oxidative cleavage of the C-P bond. This finding provides direct evidence of the role of this compound in coordinating with metal ions within a biological context.

Contributions to Environmental Biochemistry

In environmental biochemistry, research on this compound has primarily focused on its role in the biogeochemical cycling of phosphorus, particularly in marine environments where phosphorus can be a limiting nutrient.

Understanding Microbial Phosphonate Utilization

The study of this compound has significantly advanced our understanding of how microorganisms utilize phosphonates as a source of phosphorus. acs.orgnih.govnih.gov Many marine bacteria possess catabolic pathways to break down the abundant natural phosphonate, 2-aminoethylphosphonic acid (AEP). acs.org

One of the key pathways for AEP degradation is an oxidative route where (R)-2-amino-1-hydroxyethylphosphonic acid is a crucial intermediate. mdpi.comacs.org The enzyme PhnY catalyzes the formation of this intermediate from AEP. mdpi.com Subsequently, the dioxygenase PhnZ acts on (R)-2-amino-1-hydroxyethylphosphonic acid to yield glycine and inorganic phosphate, thereby making the phosphorus available to the microorganism. mdpi.comacs.org

In a variation of this pathway, a pyridoxal (B1214274) 5'-phosphate-dependent lyase, PbfA, can catalyze an elimination reaction on (R)-2-amino-1-hydroxyethylphosphonic acid, releasing ammonia (B1221849) and generating phosphonoacetaldehyde (B103672). researchgate.net The phosphonoacetaldehyde is then hydrolyzed by the enzyme PhnX to produce acetaldehyde (B116499) and inorganic phosphate. acs.orgresearchgate.net

Table 2: Microbial Enzymes Involved in the Metabolism of this compound

| Enzyme | Function | Pathway |

| PhnY | Oxidation of 2-aminoethylphosphonic acid to (R)-2-amino-1-hydroxyethylphosphonic acid. mdpi.com | Oxidative degradation of AEP |

| PhnZ | Oxidative cleavage of (R)-2-amino-1-hydroxyethylphosphonic acid to glycine and inorganic phosphate. mdpi.comacs.org | Oxidative degradation of AEP |

| PbfA | Elimination of ammonia from (R)-2-amino-1-hydroxyethylphosphonic acid to form phosphonoacetaldehyde. researchgate.net | Hydrolytic degradation of AEP |

| PhnX | Hydrolysis of phosphonoacetaldehyde to acetaldehyde and inorganic phosphate. acs.org | Hydrolytic degradation of AEP |

Future Research Avenues and Emerging Concepts